Ethyl 2,3,4-tri-o-acetyl-1-thio-beta-d-xylopyranoside
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Overview
Description
Ethyl 2,3,4-tri-o-acetyl-1-thio-beta-d-xylopyranoside is a synthetic carbohydrate derivative It is characterized by the presence of ethyl, acetyl, and thio groups attached to a xylopyranoside ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,3,4-tri-o-acetyl-1-thio-beta-d-xylopyranoside typically involves the acetylation of a xylopyranoside precursor The process begins with the protection of hydroxyl groups on the xylopyranoside ring using acetyl groupsThe final step involves the ethylation of the thio group to yield the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality compounds suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,3,4-tri-o-acetyl-1-thio-beta-d-xylopyranoside undergoes various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The acetyl groups can be selectively reduced to yield hydroxyl groups.
Substitution: The thio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and amines are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted xylopyranosides.
Scientific Research Applications
Ethyl 2,3,4-tri-o-acetyl-1-thio-beta-d-xylopyranoside has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Investigated for its potential role in glycosylation processes and as a probe for studying carbohydrate-protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of ethyl 2,3,4-tri-o-acetyl-1-thio-beta-d-xylopyranoside involves its interaction with specific molecular targets. The thio group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The acetyl groups can be hydrolyzed to release active hydroxyl groups, which can participate in further biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,3,4-tri-o-acetyl-1-thio-beta-d-xylopyranoside
- Ethyl 2,3,4,6-tetra-o-acetyl-1-thio-beta-d-galactopyranoside
- Methyl 2,3,4-tri-o-acetyl-1-thio-beta-l-fucopyranoside
Uniqueness
This compound is unique due to its specific combination of ethyl, acetyl, and thio groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .
Properties
CAS No. |
2771-53-1 |
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Molecular Formula |
C13H20O7S |
Molecular Weight |
320.36 g/mol |
IUPAC Name |
[(3R,4S,5R,6S)-4,5-diacetyloxy-6-ethylsulfanyloxan-3-yl] acetate |
InChI |
InChI=1S/C13H20O7S/c1-5-21-13-12(20-9(4)16)11(19-8(3)15)10(6-17-13)18-7(2)14/h10-13H,5-6H2,1-4H3/t10-,11+,12-,13+/m1/s1 |
InChI Key |
OTSSLPCTZZILDD-XQHKEYJVSA-N |
Isomeric SMILES |
CCS[C@H]1[C@@H]([C@H]([C@@H](CO1)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CCSC1C(C(C(CO1)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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